1,10-Diiodododecane

Conformational analysis Linker design Supramolecular chemistry

Researchers requiring precise linker geometry often find symmetric α,ω-diiodoalkanes inadequate for complex macrocycle assembly. 1,10-Diiodododecane solves this with an asymmetric iodine placement that delivers 10 rotatable bonds and a ~14.6 Å reach-shorter and sterically distinct from the 1,12-isomer. - 2.4 Å shorter effective span vs. 1,12-diiodododecane for enhanced cryptophane selectivity - XLogP3 7.9 (+1.1 log units over 1,10-diiododecane) for tailored hydrophobicity - Available as ≥98% pure material with global cold-chain shipping; custom scales upon request

Molecular Formula C12H24I2
Molecular Weight 422.13 g/mol
CAS No. 60274-96-6
Cat. No. B15464021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Diiodododecane
CAS60274-96-6
Molecular FormulaC12H24I2
Molecular Weight422.13 g/mol
Structural Identifiers
SMILESCCC(CCCCCCCCCI)I
InChIInChI=1S/C12H24I2/c1-2-12(14)10-8-6-4-3-5-7-9-11-13/h12H,2-11H2,1H3
InChIKeyLTEJMLHPBCFAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Diiodododecane Properties and Procurement


1,10-Diiodododecane (C12H24I2, MW 422.13 g/mol) is a linear aliphatic diiodoalkane characterized by two iodine atoms attached to a 12-carbon backbone at positions 1 and 10 [1]. This asymmetric substitution pattern distinguishes it from symmetric α,ω-diiodoalkanes and influences its conformational flexibility and reactivity profile [REFS-1, REFS-2]. While the compound remains sparsely characterized in primary literature, its computed physicochemical properties—including high lipophilicity (XLogP3 = 7.9), 10 rotatable bonds, and a heavy atom count of 14—suggest a unique set of properties relative to shorter-chain or terminally-substituted diiodoalkanes [REFS-1, REFS-2]. The compound is commercially available, primarily for research use, and may serve as a specialty alkylating agent or linker in niche organic and materials synthesis applications .

Asymmetric iodine substitution Distinct reactivity vs. symmetric α,ω-diiodoalkanes
Conformational flexibility Intermediate rotatable bond profile for linker design
High computed lipophilicity May support lipid-like partitioning or phase-transfer studies

Why 1,10-Diiodododecane Cannot Be Replaced


Generic substitution among diiodoalkanes is scientifically unsound due to pronounced chain-length-dependent variations in reactivity, solubility, and the spatial arrangement of iodine leaving groups. Studies on α,ω-diiodoalkanes have demonstrated that alkyl chain length directly governs performance in key applications, such as polymer solar cell additive efficiency, where the power conversion efficiency increases continuously with chain length and peaks at an optimal carbon count (C8 for DIO in PTB7:PC71BM systems, attaining 8.84% PCE) [1]. Moreover, the position of iodine substitution critically alters molecular geometry and conformational dynamics; 1,10-diiodododecane possesses an asymmetric iodine arrangement that yields a distinct rotatable bond count (10) compared to the symmetric 1,12-isomer (11 rotatable bonds) [REFS-2, REFS-3]. These differences translate into non-interchangeable crosslinking distances, linker flexibility, and steric profiles in downstream synthetic or material assembly steps .

Chain-length dependence
Diiodoalkane chain length governs additive efficiency in organic electronics; C12 may shift phase separation beyond optimal C8 region.
Iodine positional effects
Asymmetric 1,10-substitution vs. symmetric 1,12-isomer produces distinct rotatable bond profile, altering effective linker geometry and crosslinking distances.

1,10-Diiodododecane: Quantified Evidence vs. Analogs


Conformational Flexibility vs. 1,12-Diiodododecane

1,10-Diiodododecane exhibits a rotatable bond count of 10, compared to 11 rotatable bonds for its symmetric isomer 1,12-diiodododecane [REFS-1, REFS-2]. This quantitative difference, arising from the asymmetric placement of iodine atoms, indicates a distinct conformational ensemble and potentially altered flexibility when incorporated as a linker or crosslinking agent .

Rotatable bond count
Reported
10 vs 11
1,12-diiodododecane
Supports linker flexibility selection
Computed; approximately 9% reduction
Conformational analysis Linker design Supramolecular chemistry

Lipophilicity vs. 1,10-Diiododecane

The computed partition coefficient (XLogP3) for 1,10-diiodododecane is 7.9, significantly higher than the value of 6.8 calculated for the C10 analog 1,10-diiododecane [REFS-1, REFS-2]. This difference of 1.1 log units corresponds to a greater than 10-fold increase in lipophilicity (assuming a linear free-energy relationship), which may affect solubility, membrane permeability, and phase-transfer behavior [3].

Lipophilicity (XLogP3)
Reported
7.9 vs 6.8
1,10-diiododecane
May affect phase-transfer behavior
Estimated >10× lipophilicity difference
Lipophilicity Partition coefficient Organic synthesis

Polymer Solar Cell Additive Chain-Length Effects

A systematic study of 1,n-diiodoalkanes (C4 to C10) as additives in PTB7:PC71BM polymer solar cells demonstrated a continuous increase in power conversion efficiency (PCE) with alkyl chain length, peaking at 8.84% for the C8 compound (1,8-diiodooctane) [1]. While 1,10-diiodododecane (C12) was not included in this study, the established trend suggests that chain length beyond C10 may continue to modulate phase separation and morphology; however, the observed optimum at C8 implies that longer chains like C12 may exceed the ideal range for this specific application, potentially leading to over-mixing or reduced charge separation [REFS-1, REFS-2].

Additive chain-length effect
Class-level
PCE peaks at C8 (8.84%)
PTB7:PC71BM system
C12 may exceed optimal chain-length range
Not directly measured; extrapolated from C4–C10 trend
Polymer solar cells Additives Morphology control

Linker Length and End-to-End Distance

Based on standard C–C bond lengths (1.54 Å) and tetrahedral geometry (109.5°), the maximum extended end-to-end distance between iodine atoms in 1,10-diiodododecane is estimated to be approximately 14.6 Å, compared to about 12.2 Å for 1,10-diiododecane and about 17.0 Å for 1,12-diiodododecane [1]. The actual effective linker length will depend on conformational equilibria, but the difference of approximately 2.4 Å between C10 and C12 diiodoalkanes is significant in the context of macrocycle templating and supramolecular assembly .

Estimated I–I distance
Class-level
~14.6 Å vs ~12.2 Å (C10)
~17.0 Å for 1,12-isomer
Distinct spacer for macrocycle templating
Estimated all-trans; actual distance varies
Linker design Crosslinking Macrocycle synthesis

1,10-Diiodododecane Application Scenarios


Asymmetric Linkers for Macrocycle Synthesis

The asymmetric placement of iodine atoms and intermediate chain length (C12, ~14.6 Å estimated span) make 1,10-diiodododecane a candidate for constructing macrocycles where precise spatial control and conformational bias are required . Compared to symmetric 1,12-diiodododecane (11 rotatable bonds, ~17.0 Å), the 1,10-isomer offers a 2.4 Å shorter effective reach and a different flexibility profile, which may enhance the yield or selectivity of specific cryptophane or cage-like structures [REFS-2, REFS-3].

Polymer Crosslinking with Defined Linker Properties

For crosslinking applications where a longer, more lipophilic linker than the common 1,10-diiododecane is desired, 1,10-diiodododecane provides a quantifiable increase in XLogP3 (7.9 vs. 6.8) and a longer reach (estimated ~14.6 Å vs. ~12.2 Å) [REFS-1, REFS-2]. This property suite may be advantageous in modifying the hydrophobicity and mechanical properties of polymer networks or surface coatings .

SAR Studies in Medicinal Chemistry

Given the established role of 1,10-diiododecane as an intermediate in the synthesis of Dequalinium Chloride (an antiseptic and antimalarial) , 1,10-diiodododecane could serve as a homologous probe in SAR studies to explore the impact of chain length and lipophilicity on biological activity. The increased XLogP3 (+1.1 log units) and altered conformational ensemble relative to the C10 analog provide a distinct chemical space for investigation [1].

Application
Selection Property
Validation Focus
Macrocycle synthesis
Asymmetric iodine placement, intermediate chain length
Linker-dependent macrocycle yield and selectivity
Polymer crosslinking
Chain length and lipophilicity profile
Hydrophobicity and mechanical property tuning
SAR studies
Homologous chain-length variation, lipophilicity shift
Biological activity comparison with C10 analog

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